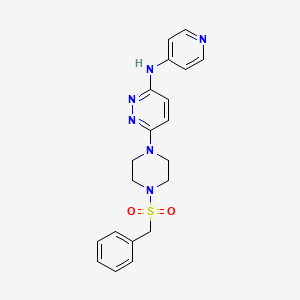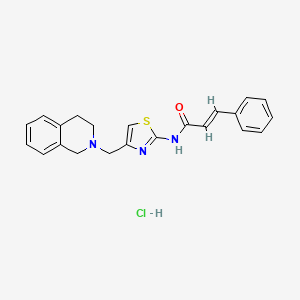![molecular formula C20H18N4O3S B2566889 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one CAS No. 1825524-77-3](/img/structure/B2566889.png)
4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one” is a complex organic molecule that contains several functional groups and structural features. These include a furan ring, a pyrimidine ring, a quinoxalinone group, and methylsulfanyl and carbonyl functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and pyrimidine), a quinoxalinone group, and various substituents. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Furan rings can undergo various reactions such as electrophilic substitution, oxidation, and Diels-Alder reactions. Pyrimidine rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of aromatic rings could contribute to its stability and the polar groups could influence its solubility .科学的研究の応用
Organic Synthesis and Characterization
In the domain of organic synthesis, compounds bearing furan and quinoxaline units are subject to various synthetic methodologies, aiming to enrich the chemical space with molecules having potential biological and pharmacological activities. For instance, the synthesis and subsequent electrophilic and nucleophilic substitution reactions of thiazolo[5,4-f]quinolines and quinoxalin-2-ones represent a significant interest in generating novel heterocyclic compounds (El’chaninov & Aleksandrov, 2017; Kurasawa et al., 2005). These methodologies often involve the introduction of various functional groups to the core structure, potentially enhancing the molecule's chemical and biological properties.
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives, particularly those incorporating furan and methylsulfanyl groups, highlight their significance in the development of new antimicrobial agents. Compounds derived from 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile have shown notable antibacterial activity, suggesting the potential utility of similar structures in designing new antibiotics (Hamid & Shehta, 2018).
Pharmaceutical Research
In pharmaceutical research, the focus on quinoxaline derivatives, including their synthesis and evaluation for biological activities, underscores the importance of such compounds. The exploration of quinoxalines for their potential roles in addressing various health conditions, from cancer to infectious diseases, is evident in the synthesis of derivatives that exhibit cytotoxicity against cancer cell lines and possess anti-inflammatory properties (Chen et al., 2006; Rajanarendar et al., 2010). These findings suggest a broader applicability of the compound , given its structural similarities.
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-17(19(28-3)22-18(21-12)15-9-6-10-27-15)20(26)24-11-16(25)23(2)13-7-4-5-8-14(13)24/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSCHNSXYZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CC(=O)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
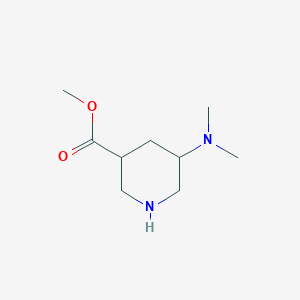
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)


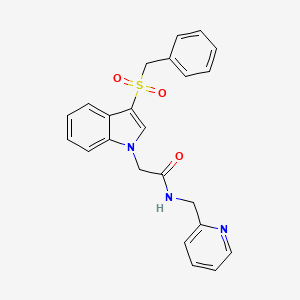

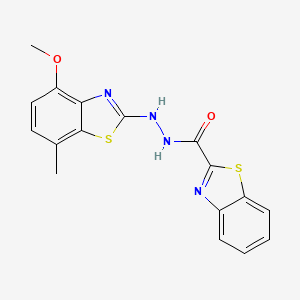
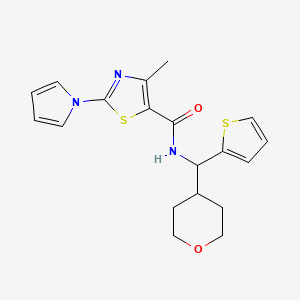
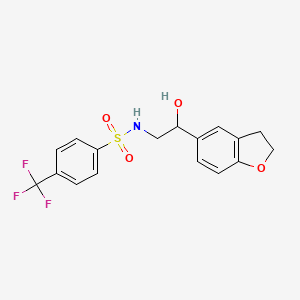
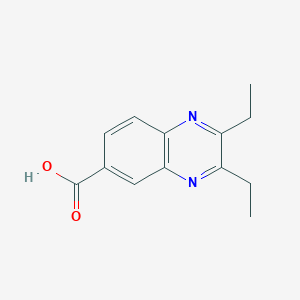
![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)
